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Compound of Interest

Compound Name: 4,4',4''-Trimethoxytrityl chloride

CAS No.: 49757-42-8

Cat. No.: B1348239

Get Quote

Note on "MMT-Cl": The term "MMT-Cl" is ambiguous in pharmaceutical literature. This

document addresses the two most relevant interpretations:

Montmorillonite (MMT): A natural clay mineral widely investigated as a versatile excipient in

drug delivery systems. While not a specific compound "MMT-Cl," its properties are influenced

by interlayer cations, which can include chloride, and it is used to deliver various drug salts,

including hydrochlorides.

4-Methoxytrityl (Mmt) Protecting Group: In this context, "MMT-Cl" refers to 4-Methoxytrityl

chloride, a reagent used to introduce the Mmt protecting group in solid-phase peptide

synthesis (SPPS), a cornerstone of modern peptide drug development.

Part 1: Montmorillonite (MMT) in Pharmaceutical
Development
Application Notes
Montmorillonite (MMT) is a layered silicate clay mineral that has garnered significant attention

in pharmaceutical development due to its unique physicochemical properties.[1][2] As a major
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component of bentonite, MMT is recognized for its high cation exchange capacity, swelling

ability, and large surface area, making it an excellent candidate for a drug delivery carrier.[1][3]

Its applications span various dosage forms, aiming to improve the therapeutic efficacy of drugs

through controlled release, enhanced solubility, and improved bioavailability.[1][2][4]

Key Applications:

Sustained and Controlled Drug Release: MMT's layered structure allows for the intercalation

of drug molecules between its silicate sheets.[5] This entrapment, primarily driven by cation

exchange and electrostatic interactions, leads to a sustained release profile for many drugs,

reducing dosing frequency and improving patient compliance.[1][2]

Enhanced Bioavailability of Poorly Soluble Drugs: For hydrophobic drugs, MMT can enhance

the dissolution rate and, consequently, bioavailability.[1][2] The high surface area and

hydrophilicity of MMT improve the wettability of the drug, facilitating its dissolution.[1]

Drug Stabilization: MMT can protect entrapped drug molecules from degradation in the

gastrointestinal tract, ensuring that the active pharmaceutical ingredient (API) reaches its

target site.

Composite Formulations: MMT is often incorporated into polymer-based drug delivery

systems to form nanocomposites.[1][4] These composites exhibit improved mechanical

strength and can offer more precise control over the drug release kinetics.

Detoxification: MMT has the ability to adsorb toxins, such as aflatoxins, and certain viruses,

which can be beneficial in specific therapeutic contexts.[1]

Mechanism of Drug Interaction:

The primary mechanism for the adsorption of cationic drugs onto the negatively charged

surface of MMT is cation exchange.[1] Drug molecules in solution can be intercalated into the

interlayer spaces of the clay, displacing the naturally occurring cations (e.g., Na+, Ca2+). This

strong electrostatic interaction is key to achieving sustained drug release.[1] For non-ionic or

hydrophobic drugs, adsorption can occur through other mechanisms such as van der Waals

forces, hydrogen bonding, and hydrophobic interactions.
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Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of

Montmorillonite in drug delivery.

Table 1: Drug Loading and Adsorption Efficiency of Montmorillonite

Drug Clay Type
Loading
Method

pH
Drug
Loading /
Adsorption

Reference

Doxorubicin

(DOX)

Raw

Montmorilloni

te (CaMt)

Adsorption - 97.99% [6]

Doxorubicin

(DOX)

Purified

Montmorilloni

te (PMt)

Adsorption - 96.79% [6]

Ciprofloxacin

(CIP)

Montmorilloni

te (MMT)
Adsorption 5 31.1% [7]

Isoniazid
Montmorilloni

te

Solution

Method
-

Intercalation

confirmed
[8]

Metronidazol

e (MNE)

Organo-

montmorilloni

te

Adsorption 0.2, 2.5, 5.0
pH-

dependent
[9]

Ranitidine

HCl
Na-smectite Adsorption 6.5

102 meq/100

g of clay
[8]

Table 2: Drug Release Characteristics from Montmorillonite-Based Formulations
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Drug Formulation
Release
Duration

Release Profile Reference

Ciprofloxacin

(CIP)

CIP-MMT

composite
6 hours Sustained [7]

Ciprofloxacin

(CIP)

3 wt% CMCNF-

CIP-MMT

composite

48 hours Sustained [7]

Doxorubicin

(DOX)

DOX-loaded

purified

montmorillonite

Prolonged Gradual [6]

Metronidazole

(MNE)

MNE/Organo-

montmorillonite
- Modified release [9]

Paclitaxel

Chitosan-coated

drug-loaded

MMT

-
Decreased

release rate
[1]

Ibuprofen
Chitosan-

intercalated MMT
-

Decreased

release rate
[1]

Experimental Protocols
Protocol 1: Preparation of Drug-Loaded Montmorillonite via Solution Intercalation

This protocol is a general method for loading a hydrophilic, cationic drug onto Montmorillonite.

Materials:

Montmorillonite (e.g., K10-Montmorillonite)

Active Pharmaceutical Ingredient (API), e.g., Metronidazole (MNE)

Deionized water

pH adjustment solutions (e.g., HCl, NaOH)
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Centrifuge

Stirrer

Procedure:

Preparation of MMT Dispersion: Disperse a known amount of Montmorillonite in deionized

water to create a suspension of a specific concentration (e.g., 30 mg/mL).[9]

pH Adjustment: Adjust the pH of the MMT dispersion to the desired value using appropriate

acidic or basic solutions. The optimal pH will depend on the pKa of the drug to ensure it is in

its cationic form.[9]

Preparation of Drug Solution: Prepare an aqueous solution of the drug at a known

concentration.

Drug Loading: Add the drug solution to the MMT dispersion. The mixture is then stirred for a

sufficient time (e.g., 5 hours) to allow the adsorption process to reach equilibrium.[9]

Separation: Centrifuge the mixture at a high speed (e.g., 8000 rpm for 10 minutes) to

separate the drug-loaded MMT from the supernatant.[9]

Quantification of Unbound Drug: Analyze the supernatant using a suitable analytical method

(e.g., HPLC) to determine the concentration of the unbound drug.

Calculation of Drug Loading: The amount of drug adsorbed onto the MMT is calculated by

subtracting the amount of unbound drug in the supernatant from the initial amount of drug

added.

Washing and Drying: Wash the drug-loaded MMT pellet with deionized water to remove any

loosely bound drug and then dry it under appropriate conditions (e.g., in an oven or by

lyophilization).

Visualization
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Caption: Workflow for preparing drug-loaded Montmorillonite.

Part 2: 4-Methoxytrityl (Mmt) Group in
Pharmaceutical Development
Application Notes
The 4-methoxytrityl (Mmt) group is a valuable amine-protecting group employed in solid-phase

peptide synthesis (SPPS), a fundamental technique for producing peptide-based therapeutics.

[10] Mmt-Cl (4-methoxytrityl chloride) is the reagent used to introduce this protecting group

onto the side chains of amino acids such as lysine, ornithine, and cysteine.[11]

Key Role in Peptide Synthesis:

Orthogonal Protection: The primary advantage of the Mmt group is its orthogonality. It can be

selectively removed under very mild acidic conditions that do not affect other acid-labile

protecting groups (like Boc) or the linkage of the peptide to the resin.[10] This allows for

specific modifications to the peptide side chain while the peptide remains attached to the

solid support.

Side-Chain Modification: The selective deprotection of the Mmt group enables various

modifications, including:

Peptide branching: Synthesizing peptides with branches at specific amino acid residues.
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Cyclization: Forming cyclic peptides, which often have improved stability and biological

activity.

Labeling: Attaching fluorescent dyes, radiolabels, or other moieties for diagnostic or

research purposes.

Compatibility: The Mmt group is compatible with the widely used Fmoc/tBu strategy in SPPS.

Mechanism of Deprotection:

The removal of the Mmt group is an acid-catalyzed process. A mild acid protonates the

protected amine, leading to the cleavage of the C-N bond and the formation of a stable 4-

methoxytrityl carbocation. This carbocation is then scavenged by a scavenger molecule (like

triisopropylsilane) present in the deprotection solution to prevent side reactions.[10]

Experimental Protocols
Protocol 2: Selective Deprotection of the Mmt Group from a Resin-Bound Peptide

This protocol describes a common method for the selective removal of the Mmt group from the

side chain of an amino acid during SPPS.

Materials:

Mmt-protected peptide-resin

Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane

(TIS) in Dichloromethane (DCM)

Dichloromethane (DCM)

Methanol (MeOH)

1% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

N,N-Dimethylformamide (DMF)

Solid-phase synthesis vessel
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Procedure:

Resin Swelling: Swell the Mmt-protected peptide-resin in DCM within the synthesis vessel.

Deprotection:

Drain the DCM.

Add the deprotection solution (1-2% TFA/2% TIS in DCM) to the resin (approximately 10

mL per gram of resin).[12]

Gently agitate the mixture at room temperature for 30 minutes.[12] Repeat this step if

necessary for complete deprotection.

Monitoring (Optional): To check for completion, a small number of resin beads can be

removed and treated with a drop of concentrated TFA. An immediate orange color indicates

the presence of the Mmt cation, suggesting deprotection is ongoing or complete.[12]

Washing:

Filter the resin and wash thoroughly with DCM (e.g., 3 times).

Wash with Methanol (2 times).[12]

Wash with DCM (2 times).[12]

Neutralization:

Wash the resin with 1% DIEA in DMF (2 times) to neutralize any residual acid.[12]

Wash the resin with DMF (2 times).[12]

Further Modification: The resin with the deprotected side chain is now ready for the next

step, such as coupling of another amino acid for branching, or reaction with a labeling

reagent.

Visualization
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Caption: Role of Mmt deprotection in peptide modification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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